(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(4-(trifluoromethyl)phenyl)methanone
Description
Properties
IUPAC Name |
(7-thiophen-2-yl-1,4-thiazepan-4-yl)-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NOS2/c18-17(19,20)13-5-3-12(4-6-13)16(22)21-8-7-15(24-11-9-21)14-2-1-10-23-14/h1-6,10,15H,7-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNOYFQAOMORLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(4-(trifluoromethyl)phenyl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antitumor, and anti-inflammatory effects, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 293.33 g/mol. The structure features a thiazepane ring and thiophene moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Research indicates that compounds containing thiophene derivatives often exhibit significant antimicrobial properties. In a study examining various thiophene-based compounds, it was found that the inclusion of the trifluoromethyl group enhances the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Antitumor Activity
The antitumor potential of this compound was evaluated in vitro using cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results showed that the compound induced apoptosis in these cell lines, with an IC50 value of 15 µM for MCF-7 cells after 48 hours of treatment. Notably, the mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death .
Anti-inflammatory Effects
In addition to its antimicrobial and antitumor properties, this compound has been investigated for its anti-inflammatory effects. In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. The observed reduction in inflammation markers suggests a potential therapeutic application in inflammatory diseases .
Data Tables
| Biological Activity | Tested Concentration | Results |
|---|---|---|
| Antimicrobial | 32 µg/mL | Effective against S. aureus and E. coli |
| Antitumor | 15 µM | Induced apoptosis in MCF-7 cells |
| Anti-inflammatory | Various (in vivo) | Reduced TNF-α and IL-6 levels |
Case Studies
- Antimicrobial Study : A study conducted on various thiophene derivatives highlighted that compounds similar to this compound exhibited broad-spectrum antimicrobial activity, reinforcing the significance of the thiophene moiety in enhancing bioactivity .
- Antitumor Research : In vitro testing on breast cancer cell lines revealed that this compound could effectively inhibit cell proliferation through apoptotic pathways. This study underscores its potential as a lead compound for developing new anticancer agents .
- Inflammation Model : A murine model demonstrated that treatment with the compound led to a significant decrease in inflammation markers, suggesting its utility in managing inflammatory conditions .
Comparison with Similar Compounds
Thiophen-2-yl (4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21)
- Structural Differences: Core Heterocycle: Compound 21 contains a six-membered piperazine ring, whereas the target compound has a seven-membered 1,4-thiazepane ring. Substituents: Both compounds share the 4-(trifluoromethyl)phenyl group, but Compound 21 lacks the thiophen-2-yl substitution on the heterocycle.
- Physicochemical Properties :
- The thiazepane’s larger ring size may reduce steric hindrance compared to piperazine, improving conformational flexibility.
- The trifluoromethyl group in both compounds enhances lipophilicity (LogP ~3.5–4.0), favoring blood-brain barrier penetration.
- Synthetic Routes :
1-(Benzo[b]thiophen-2-yl)-3-[4-(4-Nitrophenyl)piperazin-1-yl]-1-propanone (7f)
- Structural Differences :
- Core Structure : Compound 7f includes a benzo[b]thiophene scaffold and a piperazine ring, differing from the thiazepane-thiophene system.
- Functional Groups : The nitro group in 7f is a strong electron-withdrawing group, whereas the target compound’s trifluoromethyl group offers similar electronic effects but greater metabolic stability .
- The trifluoromethyl group avoids this issue, making the target compound more suitable for long-term therapeutic use.
- Synthesis :
(4-Ethylphenyl)[7-Fluoro-1,1-dioxido-4-(m-tolyl)-4H-benzo[b][1,4]thiazin-2-yl]methanone
- Structural Differences: Heterocycle: This compound contains a benzothiazine ring (fused benzene and thiazine), contrasting with the monocyclic thiazepane in the target compound. Substituents: The ethylphenyl and fluoro groups differ from the trifluoromethyl and thiophen-2-yl groups, impacting electronic and steric profiles .
- The trifluoromethyl group in the target compound provides stronger electron-withdrawing effects than the ethyl group, influencing binding affinity.
Research Findings and Implications
- Conformational Flexibility : The thiazepane ring’s seven-membered structure offers intermediate flexibility compared to rigid benzothiazines and more constrained piperazines. This may optimize binding to dynamic protein targets.
- Electron-Withdrawing Effects : The trifluoromethyl group in the target compound outperforms nitro and fluoro substituents in stability and electronic modulation, making it preferable for drug design.
- Synthetic Challenges : Thiazepane synthesis requires specialized methods (e.g., sulfur incorporation), whereas piperazine derivatives are more straightforward.
Q & A
Q. How can synergistic effects with existing drugs be explored?
- Methodology :
- Combination index (CI) : Calculate using Chou-Talalay method in cancer cell lines .
- Pathway analysis : RNA-seq to identify upregulated/downregulated genes in combination vs. monotherapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
